molecular formula C13H13IN2O3S2 B12207743 N-[(2E)-3-(3-iodophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

N-[(2E)-3-(3-iodophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

Cat. No.: B12207743
M. Wt: 436.3 g/mol
InChI Key: QLSVAKOZFOTQMK-UHFFFAOYSA-N
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Description

N-[(2E)-3-(3-iodophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a structurally complex molecule featuring a tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 5,5-dioxido group, an (E)-configured acetamide moiety, and a 3-iodophenyl substituent.

Properties

Molecular Formula

C13H13IN2O3S2

Molecular Weight

436.3 g/mol

IUPAC Name

N-[3-(3-iodophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide

InChI

InChI=1S/C13H13IN2O3S2/c1-8(17)15-13-16(10-4-2-3-9(14)5-10)11-6-21(18,19)7-12(11)20-13/h2-5,11-12H,6-7H2,1H3

InChI Key

QLSVAKOZFOTQMK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=CC=C3)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2E)-3-(3-iodophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Iodophenyl Group: This step often involves electrophilic substitution reactions where iodine is introduced to the phenyl ring.

    Acetamide Formation: The final step involves the formation of the acetamide group through amidation reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur, especially targeting the iodophenyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or thiazole ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products: The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to deiodinated products.

Scientific Research Applications

N-[(2E)-3-(3-iodophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-[(2E)-3-(3-iodophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. The iodophenyl group and thiazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. These interactions can result in various pharmacological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of tetrahydrothienothiazole-derived acetamides, differing primarily in aryl substituents and stereochemistry. Key analogues include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-Iodophenyl Not explicitly provided ~420–450 (estimated) (E)-configuration; iodine enhances molecular weight and lipophilicity
N-[(2Z,3aR,6aS)-3-(3,4-Dimethoxyphenyl)-...-ylidene]acetamide () 3,4-Dimethoxyphenyl C₁₅H₁₈N₂O₅S₂ 370.44 (Z)-configuration; methoxy groups improve solubility
2-Methoxy-N-[(2Z)-3-(2-methoxyphenyl)-...-ylidene]acetamide () 2-Methoxyphenyl Not explicitly provided ~380 (estimated) 2-methoxy substituent may alter electronic density
N-[(2E)-3-(2,4-Difluorophenyl)-...-ylidene]-2-(4-fluorophenyl)acetamide () 2,4-Difluorophenyl C₁₉H₁₅F₃N₂O₃S₂ 456.46 Fluorine atoms enhance electronegativity and metabolic stability
N-(5,5-dioxido-3-phenyltetrahydrothieno[...]-ylidene)acetamide () Phenyl C₁₃H₁₄N₂O₃S₂ 310.39 Simplest analogue; lacks halogen or methoxy groups

Key Observations :

  • Stereochemistry : The (E)-configuration (vs. (Z) in and ) could influence spatial orientation, affecting interactions with biological targets .
  • Electronic Effects : Methoxy groups () donate electron density, while fluorine () withdraws it, altering reactivity and solubility.

Yield and Characterization :

  • Yields for related compounds range from 62% () to 89% (), suggesting similar synthetic feasibility for the target compound.
  • Characterization techniques (e.g., $ ^1 \text{H-NMR} $, MS, elemental analysis) are standardized across analogues, ensuring reliable structural confirmation .

Biological Activity

N-[(2E)-3-(3-iodophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C12H10I N2O2S2
  • Molecular Weight : 358.35 g/mol
  • CAS Number : Not available in the provided sources

The presence of iodine in the phenyl group is significant for its biological activity and interaction with various cellular targets.

Cytotoxicity

Research has indicated that compounds similar to this compound exhibit cytotoxic properties against various cancer cell lines. For instance, studies on related thiazole derivatives have demonstrated their ability to inhibit the growth of murine P388 and L1210 cells as well as human Molt 4/C8 and CEM T-lymphocytes . These compounds often interfere with nucleic acid synthesis and protein biosynthesis, which are critical for cell proliferation.

The mechanisms by which these compounds exert their cytotoxic effects include:

  • Interference with Biosynthesis : They disrupt the synthesis of nucleic acids and proteins necessary for cell division and survival.
  • Redox Potential Alteration : Some derivatives are known to alter cellular redox states, leading to oxidative stress and subsequent apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have focused on the biological activity of thiazole derivatives similar to the compound . Below are key findings from recent research:

Study ReferenceCompound TestedCell LinesFindings
Thiazole DerivativesP388, L1210, Molt 4/C8Significant cytotoxicity observed; superior to melphalan in some cases.
Related Iodinated CompoundsVarious Tumor Cell LinesDemonstrated selective toxicity towards leukemic and colon cancer cells.

These findings suggest that this compound may possess significant therapeutic potential against certain types of cancer.

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